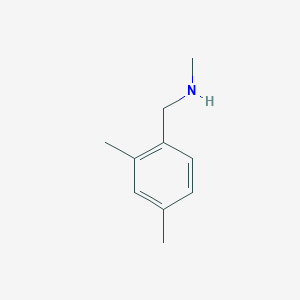

N-(2,4-dimethylbenzyl)-N-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)9(2)6-8/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBDOKRWYVKYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407058 | |

| Record name | N-(2,4-dimethylbenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766502-85-6 | |

| Record name | N-(2,4-dimethylbenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for N 2,4 Dimethylbenzyl N Methylamine

Reductive Amination Strategies for N-(2,4-Dimethylbenzyl)-N-methylamine Formation

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired amine. For the synthesis of this compound, this involves the reaction of 2,4-dimethylbenzaldehyde (B100707) with methylamine (B109427).

The key advantage of this approach is its high selectivity, which circumvents the common problem of over-alkylation often encountered in direct N-alkylation methods. A variety of reducing agents and catalytic systems can be employed, which are broadly categorized into catalytic hydrogenation and transfer hydrogenation protocols.

Catalytic Hydrogenation Protocols (e.g., using molecular hydrogen)

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of imines formed in situ. This protocol involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. The reaction is typically carried out in a pressurized reactor.

Common catalysts for this transformation include palladium, platinum, and nickel-based systems, often supported on materials like carbon (Pd/C) or alumina (Ru/Al₂O₃). The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity. For the synthesis of this compound, the imine formed from 2,4-dimethylbenzaldehyde and methylamine is reduced under a hydrogen atmosphere. The process is generally clean, with the primary byproduct being water, leading to high yields of the target secondary amine.

Table 1: Illustrative Catalytic Hydrogenation Conditions for Reductive Amination

| Catalyst | Hydrogen Source | Pressure | Temperature | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ | 20-50 bar | 25-80 °C | Methanol (B129727), Ethanol | High |

| Raney Ni | H₂ | 50-100 psi | 50-100 °C | Methanolic Ammonia | High |

Note: This table represents typical conditions for related reductive aminations and may be adapted for the specific synthesis of this compound.

Transfer Hydrogenation Approaches (e.g., using formic acid or formate salts)

Transfer hydrogenation presents a valuable alternative to methods requiring high-pressure hydrogen gas, enhancing operational simplicity and safety. In this approach, hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst. Formic acid (HCOOH) and its salts, such as ammonium (B1175870) formate (HCOONH₄) or azeotropic mixtures of formic acid and triethylamine (Et₃N), are the most commonly used hydrogen donors.

The reaction is often catalyzed by transition metal complexes, with ruthenium and rhodium catalysts being particularly effective. The use of a formic acid-triethylamine mixture is advantageous as the decomposition of formic acid into H₂ and CO₂ makes the reduction step irreversible, often driving the reaction to completion. This method has proven effective for the debenzylation of N-benzyl amines and the reduction of a wide variety of imines to their corresponding amines with high yields.

Table 2: Common Transfer Hydrogenation Systems

| Catalyst System | Hydrogen Donor | Base | Solvent | Key Feature |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | HCOOH | Et₃N | Water, Methanol | Operates under mild conditions, avoids H₂ gas. |

| 10% Pd/C | HCOONH₄ | N/A | Methanol | Neutral conditions, rapid reaction times. |

Note: This table outlines common systems applicable to imine reduction. The specific application to this compound would involve the in-situ formed imine.

Comparative Analysis of Reductive Amination Efficiency and Selectivity

Both catalytic and transfer hydrogenation are highly efficient methods for synthesizing this compound via reductive amination. The choice between them often depends on available equipment, scale, and safety considerations.

Efficiency: Catalytic hydrogenation with H₂ gas is often preferred for large-scale industrial production due to the low cost of hydrogen and high catalyst turnover. Reaction times are typically short, and yields are high. Transfer hydrogenation is exceptionally efficient for laboratory-scale synthesis, offering rapid and high-yielding reactions without the need for specialized high-pressure equipment. The use of formic acid/triethylamine can lead to faster reductions compared to other systems.

Selectivity: A primary advantage of reductive amination is its inherent selectivity for mono-alkylation, thus avoiding the formation of tertiary amines. Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) can selectively reduce the iminium ion in the presence of the starting aldehyde, further enhancing chemoselectivity. Asymmetric transfer hydrogenation, employing chiral catalysts, can offer excellent enantioselectivity, which is crucial if the target molecule has a stereocenter, though not directly applicable to the achiral this compound.

Alternative Synthetic Routes to this compound

While reductive amination is a preferred route, alternative methods provide flexibility in starting materials and synthetic strategy.

N-Alkylation of Primary or Secondary Amine Precursors

The direct N-alkylation of an amine with an alkyl halide is a classical method for C-N bond formation. For the synthesis of this compound, this could theoretically be achieved by reacting methylamine with 2,4-dimethylbenzyl chloride.

However, this approach is often plagued by a lack of selectivity. The secondary amine product, this compound, is often more nucleophilic than the starting primary amine (methylamine). This can lead to a subsequent reaction with another molecule of 2,4-dimethylbenzyl chloride, resulting in the formation of the undesired tertiary amine, N,N-bis(2,4-dimethylbenzyl)-N-methylamine. This process of over-alkylation makes it difficult to isolate the desired secondary amine in high yield, often resulting in a mixture of products that require challenging separation. While protocols using a large excess of the starting amine can favor mono-alkylation, this is often impractical and economically inefficient.

Table 3: N-Alkylation Approaches and Potential Products

| Amine Precursor | Alkylating Agent | Desired Product | Major Byproduct (Over-alkylation) |

|---|---|---|---|

| Methylamine | 2,4-Dimethylbenzyl chloride | This compound | N,N-bis(2,4-dimethylbenzyl)-N-methylamine |

Functional Group Interconversion Approaches (e.g., from amides or nitriles)

An alternative strategy involves the formation of a related functional group, such as an amide, followed by its reduction to the target amine.

The synthesis can begin with the acylation of methylamine with 2,4-dimethylbenzoyl chloride to form the amide, N-methyl-2,4-dimethylbenzamide. This amide can then be reduced to the corresponding amine, this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This two-step route offers excellent control and avoids the issue of over-alkylation seen in direct N-alkylation.

A more complex, multi-step route could start from 2,4-dimethylbenzonitrile. The nitrile can be reduced to the primary amine (2,4-dimethylbenzylamine), which could then be subjected to a controlled methylation step, for instance, via reductive amination with formaldehyde. Alternatively, the nitrile could be a precursor in a more elaborate synthetic sequence. The catalytic hydrogenation of nitriles is a well-established process, often employing catalysts like Raney nickel.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The optimization of synthetic routes to this compound involves a systematic investigation of catalysts, solvents, and process parameters to maximize reaction efficiency and product quality.

The choice of catalyst is paramount in the synthesis of N-alkylated amines. For reactions analogous to the formation of this compound, various transition metal catalysts have been explored. Palladium-based catalysts, in particular, have demonstrated high efficiency in N-alkylation reactions. clockss.orgmdma.ch For instance, palladium supported on iron oxide (Pd/Fe2O3) has been shown to be an effective catalyst for the N-alkylation of amines with alcohols, a process that can be adapted for the synthesis of secondary amines. mdma.ch The activity of such heterogeneous catalysts can often be tuned by the choice of support and the method of preparation.

In related N-alkylation reactions, the architecture of ligands coordinated to the metal center plays a crucial role in determining catalytic activity and selectivity. For palladium-catalyzed reactions, ligands such as phosphines with varying steric and electronic properties can influence the outcome of the reaction. While specific ligand effects on the synthesis of this compound are not extensively documented in publicly available literature, general principles of catalyst design suggest that bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle of N-alkylation reactions.

Bimetallic catalytic systems, such as copper-zirconium bimetallic nanoparticles, have also been employed for the N-methylation of amines, offering high selectivity. nih.gov The synergistic effects between the two metals can enhance catalytic performance beyond that of the individual components. nih.gov Although not specifically reported for this compound, this approach represents a promising avenue for investigation.

A study on the synthesis of a related tertiary amine, Dibenzyl(2,4-dimethylphenyl)amine, via N-alkylation in an aqueous medium using sodium bicarbonate as a base, reported a high yield of 91%. researchgate.net This suggests that even simple, ligand-free systems can be effective for the N-alkylation of substrates with the 2,4-dimethylphenyl moiety.

Table 1: Comparison of Catalytic Systems in Analogous N-Alkylation Reactions

| Catalyst System | Amine Substrate | Alkylating Agent | Yield (%) | Reference |

| Pd/Fe2O3 | Aniline (B41778) | Benzyl (B1604629) alcohol | >90% | mdma.ch |

| Cu-Zr BNPs | Benzylamine (B48309) | Dimethyl carbonate | up to 91% | nih.gov |

| None (NaHCO3 base) | 2,4-Dimethylaniline (B123086) | Benzyl bromide | 91% (for tertiary amine) | researchgate.net |

| Nitrile-Substituted NHC–Ir(III) | 2,4-Dimethylaniline | Benzyl alcohol | Low conversion | nih.gov |

Note: The data presented is for analogous reactions and not directly for the synthesis of this compound.

The solvent medium can significantly impact the kinetics and outcome of N-alkylation and reductive amination reactions. The rate of quaternization reactions, a type of N-alkylation, has been shown to increase with the polarity of the solvent. semanticscholar.org This is attributed to the stabilization of the polar transition state. For the synthesis of this compound, a polar solvent could potentially accelerate the reaction rate.

In reductive amination processes, the choice of solvent can influence the equilibrium between the reactants (aldehyde and amine) and the imine intermediate, as well as the subsequent reduction step. Protic solvents like methanol are often used as they can participate in the reaction mechanism and facilitate the reduction of the imine.

A study on the aqueous-mediated N-alkylation of various amines with benzylic halides demonstrated that water can be an effective solvent, promoting the reaction in the presence of a simple base like sodium bicarbonate. researchgate.net This approach offers a greener alternative to traditional organic solvents.

The reaction kinetics are also influenced by temperature and reactant concentrations. For N-methylation reactions using bimetallic catalysts, an optimal temperature range of 150–180 °C has been identified to maximize the yield of mono- and dimethylated products. nih.gov

Table 2: Effect of Solvent on Analogous N-Alkylation Reaction Rates

| Solvent | Dielectric Constant (approx.) | Relative Rate of Quaternization | Reference |

| Acetonitrile | 37.5 | High | semanticscholar.org |

| Ethanol | 24.5 | Moderate | semanticscholar.org |

| Acetone | 20.7 | Moderate | semanticscholar.org |

| Toluene | 2.4 | Low | semanticscholar.org |

Note: This table illustrates the general trend of solvent polarity on the rate of a related N-alkylation reaction.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.com Continuous flow reactors are a prime example of process intensification, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. energy.govjst.org.in

The synthesis of amines has been successfully demonstrated in continuous flow systems. For instance, the production of benzylamine from benzyl alcohol has been achieved in a continuous flow fixed-bed reactor. hw.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Continuous flow processes can be particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing runaway reactions. jst.org.in While the application of continuous flow synthesis specifically for this compound has not been detailed in the available literature, the successful application of this technology to similar amine syntheses suggests its potential for producing this compound with high efficiency and purity.

The integration of in-line analytical techniques, such as FTIR, in continuous flow systems allows for real-time reaction monitoring and optimization. nih.gov This data-driven approach can accelerate the development of optimized synthetic protocols.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Amine Production

| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |

| Heat Transfer | Limited | Excellent | jst.org.in |

| Mass Transfer | Can be limited | Excellent | jst.org.in |

| Safety | Potential for runaway reactions | Inherently safer | energy.gov |

| Scalability | Can be challenging | "Scaling-out" or "numbering-up" | jst.org.in |

| Process Control | Less precise | Precise control of parameters | jst.org.in |

Chemical Reactivity and Mechanistic Investigations of N 2,4 Dimethylbenzyl N Methylamine

Electrophilic Aromatic Substitution Reactions on the 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl group of N-(2,4-dimethylbenzyl)-N-methylamine is an activated aromatic system, prone to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring. wikipedia.org

Regioselectivity and Electronic Effects of Alkyl Substituents

The two methyl groups on the aromatic ring are electron-donating groups (EDGs) that activate the ring towards electrophilic attack. numberanalytics.com They increase the electron density of the ring through an inductive effect, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. numberanalytics.comucalgary.ca This increased reactivity stabilizes the cationic intermediate (arenium ion) formed during the reaction. fiveable.me

These alkyl groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In the case of the 2,4-dimethylphenyl moiety, the potential sites for electrophilic attack are positions 3, 5, and 6.

Position 6: This position is ortho to the methyl group at C2 and para to the methyl group at C4.

Position 5: This position is meta to the methyl group at C4 and ortho to the benzylamine (B48309) substituent.

Position 3: This position is ortho to both the methyl group at C4 and the methyl group at C2.

The directing effects of the two methyl groups reinforce each other, strongly activating the positions ortho and para to them. The benzylamine substituent, -CH2N(H)CH3, also influences the regioselectivity. The nitrogen's lone pair can participate in resonance, but its primary effect is often considered to be weakly activating or deactivating depending on the reaction conditions, particularly the acidity of the medium. However, the primary drivers for regioselectivity in this system are the two methyl groups.

Therefore, electrophilic attack is most likely to occur at the positions most activated by the methyl groups. The steric hindrance from the existing substituents also plays a role in determining the final product distribution. wikipedia.org

| Position of Attack | Electronic Influence of Substituents | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| 3 | Ortho to C2-methyl and C4-methyl | Potentially hindered by adjacent methyl groups | Favorable electronically, but may be sterically hindered |

| 5 | Ortho to C4-methyl, meta to C2-methyl | Less sterically hindered than position 3 | Moderately favorable |

| 6 | Para to C4-methyl, ortho to C2-methyl | Least sterically hindered of the activated positions | Highly favorable |

Nucleophilic Reactivity of the Amine Nitrogen in this compound

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. uomustansiriyah.edu.iq This nucleophilicity allows it to participate in a variety of reactions, including acylation, sulfonylation, and the formation of amide bonds and heterocyclic structures.

Acylation and Sulfonylation Reactions

Secondary amines like this compound readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N,N-disubstituted amide. The base is necessary to neutralize the HCl or carboxylic acid byproduct. libretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base produces a sulfonamide. libretexts.org This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. libretexts.org

Formation of Amide Bonds and Heterocycles via N-Methylamine Reactivity

The nucleophilic nitrogen of this compound is a key player in the formation of more complex molecular architectures.

Amide Bond Formation: Beyond simple acylation, this amine can be a crucial component in peptide coupling reactions or other sophisticated amide bond-forming methodologies. nih.govresearchgate.net These reactions often involve activating agents to enhance the electrophilicity of a carboxylic acid partner. masterorganicchemistry.com

Heterocycle Synthesis: The reactivity of the N-methylamine group can be harnessed to construct a variety of nitrogen-containing heterocyclic rings. researchgate.netrsc.orgorganic-chemistry.org These syntheses can proceed through various mechanisms, including intramolecular cyclizations or multi-component reactions where the amine acts as a key building block.

| Reaction Type | Reactant | Product |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)2O) | N,N-disubstituted amide |

| Sulfonylation | Sulfonyl chloride (RSO2Cl) | Sulfonamide |

| Amide Bond Formation (Peptide Coupling) | Activated Carboxylic Acid | Amide |

| Heterocycle Synthesis | Varies (e.g., dihalides, unsaturated esters) | Nitrogen-containing heterocycle |

Quaternization Reactions and Synthesis of Quaternary Ammonium (B1175870) Salts

The reaction of this compound with an excess of an alkylating agent, such as methyl iodide, will proceed to form the corresponding quaternary ammonium salt, [N-(2,4-dimethylbenzyl)-N,N-dimethylaminium iodide]. These salts are ionic compounds and often have applications as phase-transfer catalysts, surfactants, or antimicrobial agents. wikipedia.orgmdpi.com The Menschutkin reaction, the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov

Directed Ortho Metalation (DoM) Studies and Functionalization of the Benzyl (B1604629) Ring

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgwikiwand.comnumberanalytics.com This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation to the ortho position. wikipedia.orgwikiwand.com

The amino group in benzylamines can act as a DMG. wikipedia.orgwikiwand.com In the case of this compound, the nitrogen atom can direct the lithiation to the ortho position of the benzyl group. However, the presence of the two methyl groups on the aromatic ring introduces competition. The methyl groups themselves are not strong DMGs, but they do acidify the adjacent ring protons to some extent.

Despite this, the amino group is generally a more effective DMG. Therefore, treatment of this compound with a strong base like n-butyllithium is expected to result in deprotonation at the C6 position, which is ortho to the benzylamine substituent. The resulting aryllithium intermediate can then be trapped with various electrophiles (E+), leading to the formation of a wide range of ortho-substituted products. wikipedia.org

This methodology provides a powerful tool for the selective functionalization of the benzyl ring, complementing the electrophilic aromatic substitution reactions that occur on the 2,4-dimethylphenyl moiety.

Oxidation Pathways and Derivatization of this compound

The oxidation of N-benzylamine derivatives, a class of compounds to which this compound belongs, is a significant transformation in organic synthesis. The reactivity is centered on the benzylic "–CH₂–" group and the nitrogen atom.

Research into the oxidative cleavage of C–N bonds in N,N-dialkylbenzylamines has shown that these reactions can be challenging because the active methylene (B1212753) unit in the benzyl group is easily oxidized to a carbonyl group, often leading to stable benzamide (B126) products. However, studies using specific catalytic systems have demonstrated that the C–N bond can be cleaved to produce benzonitriles. For instance, a single-atom zinc catalyst (ZnN₄-SAC) has proven effective for the oxidative cleavage of C–N bonds in various N-alkylbenzylamines and N,N-dialkylbenzylamines, yielding benzonitriles rather than benzylamines. researchgate.net The reaction is typically carried out under high temperature and oxygen pressure. researchgate.net

Another modern approach involves the metal-free electrochemical oxidation of benzylamines. This method selectively cleaves the benzylic C–N bond using water as the oxygen source, yielding aldehyde compounds. researchgate.netmdpi.com The process is conducted at a constant current in the presence of an electrolyte and a mild acid. researchgate.netmdpi.com This technique shows good functional group tolerance and applies to primary, secondary, and tertiary amines. mdpi.com

The table below summarizes typical conditions for the oxidation of benzylamine derivatives based on recent literature.

| Method | Catalyst/Reagent | Conditions | Primary Product | Reference |

| Catalytic Oxidation | ZnN₄-SAC | 10 bar O₂, 1,4-dioxane, 150 °C, 12 h | Benzonitrile | researchgate.net |

| Electrochemical Oxidation | Metal-free | Constant current (2.0 mA), MeCN/H₂O, TsOH·H₂O | Aldehyde | researchgate.netmdpi.com |

| Oxoammonium-Catalyzed Oxidation | ketoABNO (catalyst), mCPBA (oxidant) | MeCN | N-protected amide | chemrxiv.org |

This table presents data for related benzylamine compounds, not specifically this compound.

Derivatization through oxidation can also lead to amide formation. Oxoammonium-catalyzed oxidation, for example, has been developed for N-substituted amines. This method uses a catalyst like ketoABNO and a terminal oxidant such as m-chloroperoxybenzoic acid (mCPBA) to convert a broad range of amines, including carbamates and amides, into their corresponding imides or N-protected amides. chemrxiv.org

Cleavage Reactions of C-N and Si-C Bonds in Related Arylamines

The cleavage of carbon-nitrogen (C-N) and silicon-carbon (Si-C) bonds in arylamines and related organosilicon compounds are fundamental reactions in synthetic organic chemistry, often employed in protecting group strategies and for the construction of new molecular frameworks.

C-N Bond Cleavage:

The benzylic C-N bond is susceptible to cleavage under various conditions. Photochemical methods have been explored for this purpose. For example, the 3-(diethylamino)benzyl (DEABn) group can be used to release primary, secondary, and tertiary amines through direct photochemical breaking of the C-N bond, with high yields reported in solvents like methanol (B129727) or acetonitrile/water mixtures. nih.gov

Oxidative C-N bond cleavage, as discussed in the previous section, is another prominent pathway. Metal-free electrochemical methods have been shown to effectively cleave the benzyl C–N bond in a variety of benzylamine derivatives, converting them to the corresponding aldehydes with moderate to good yields. researchgate.netmdpi.com This process is initiated by electron transfer at an electrode surface, highlighting the growing importance of green chemistry in organic synthesis. mdpi.com Similarly, catalytic systems like single-atom zinc catalysts can achieve oxidative C-N cleavage under oxygen pressure, leading to different products such as benzonitriles. researchgate.net

In the context of protecting group chemistry, the cleavage of C-N bonds in activated systems is common. For tertiary sulfonamides containing electron-rich benzyl groups like p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB), catalytic amounts of Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) can efficiently facilitate C-N bond cleavage to yield the deprotected secondary sulfonamides. nih.gov This reaction proceeds through the formation of a stable carbocation intermediate. nih.gov

The table below details findings on C-N bond cleavage in related amine structures.

| Reaction Type | Substrate Type | Reagents/Conditions | Products | Reference |

| Photochemical Cleavage | 3-(diethylamino)benzyl (DEABn) protected amines | UV light, MeOH or MeCN/H₂O | Released primary, secondary, or tertiary amines | nih.gov |

| Electrochemical Cleavage | Benzylamine derivatives | Constant current, MeCN/H₂O, TsOH·H₂O | Aldehydes | researchgate.netmdpi.com |

| Catalytic Lewis Acid Cleavage | PMB/DMB-protected tertiary sulfonamides | Bi(OTf)₃ (5 mol%), 1,2-dichloroethane, 85 °C | Secondary sulfonamides | nih.gov |

This table presents data for related benzylamine and sulfonamide compounds.

Si-C Bond Cleavage:

The silicon-carbon (Si-C) bond, while generally robust, can be activated and cleaved under specific conditions. In benzyltrimethylsilanes, the benzyl-silicon bond cleavage has been studied kinetically in aqueous-methanolic sodium hydroxide. le.ac.uk Research shows that electron-withdrawing substituents on the aromatic ring facilitate this reaction. le.ac.uk

The activation of the Si-C bond can be achieved by increasing the coordination number of the silicon atom. The formation of penta- or hexa-coordinate silicon complexes enhances the electron density on the carbon atom of the Si-C bond, making it more susceptible to electrophilic attack. nih.gov For example, hexa-coordinate organopentafluorosilicates (K₂[RSiF₅]) feature a Si-C bond that is readily cleaved by various electrophiles, including halogens and copper(II) halides. nih.gov

A different approach involves the ring-opening silylation of N-arylindoles, triggered by silylboranes. This reaction proceeds via the cleavage of an endocyclic C–N bond to form a C–Si bond, resulting in silylated styrenes. rsc.org Furthermore, Si-C bond cleavage can occur via Si-F bond activation. In a transition metal-free, three-component coupling reaction, the strong Si-F bond can be cleaved with the assistance of Lewis acids to enable Si-C bond formation, providing a route to ortho-silyl-substituted aryl phosphonates. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N 2,4 Dimethylbenzyl N Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the different chemical environments of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For N-(2,4-dimethylbenzyl)-N-methylamine, the spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the N-methyl (N-CH₃) protons, and the two aryl-methyl (Ar-CH₃) protons.

The ¹³C NMR spectrum displays a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| N-CH₃ | ~2.25 | Singlet |

| Ar-CH₃ (C-2) | ~2.32 | Singlet |

| Ar-CH₃ (C-4) | ~2.30 | Singlet |

| Benzyl (B1604629) CH₂ | ~3.45 | Singlet |

| Aromatic CH (C-6) | ~7.15 | Doublet |

| Aromatic CH (C-5) | ~7.00 | Doublet |

| Aromatic CH (C-3) | ~7.05 | Singlet |

| Quaternary Ar-C (C-1) | - | - |

| Quaternary Ar-C (C-2) | - | - |

| Quaternary Ar-C (C-4) | - | - |

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary based on solvent and instrument conditions.

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for establishing the connectivity between them. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this molecule, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique is invaluable for definitively assigning the ¹³C signals based on their known proton assignments. For example, the proton signal at ~3.45 ppm would correlate with the carbon signal at ~60.0 ppm, assigning them both to the benzylic CH₂ group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the complete molecular puzzle, as it shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-methyl protons (~2.25 ppm) to the benzylic carbon (~60.0 ppm).

Correlations from the benzylic protons (~3.45 ppm) to the N-methyl carbon (~43.5 ppm) and to the aromatic quaternary carbons C-1 and C-2.

Correlations from the aryl-methyl protons to the adjacent aromatic carbons, confirming their placement at positions 2 and 4.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features based on fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₅N), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 150.1283. nih.gov An experimental HRMS finding that matches this value would definitively confirm the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₀H₁₅N | 149.120449 |

| [M+H]⁺ | C₁₀H₁₆N⁺ | 150.128300 |

Data sourced from PubChem (CID 4962300). nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for assessing sample purity and identifying volatile impurities. restek.com The sample is vaporized and separated on a GC column, with individual components entering the mass spectrometer for analysis. The retention time from the GC provides one level of identification, while the mass spectrum provides another.

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The major predicted fragments are outlined below.

Table 3: Predicted Major Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |

| 148 | [M-H]⁺ | Loss of a hydrogen atom |

| 119 | [C₉H₁₁]⁺ | Loss of the N-methylamine radical, forming a stable dimethylbenzyl or tropylium (B1234903) cation |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, forming the [CH₂=N(H)CH₃]⁺ ion |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying their presence.

The IR spectrum of this compound would confirm the presence of its key structural components. A crucial observation would be the absence of N-H stretching vibrations (typically found at 3300-3500 cm⁻¹), which confirms the tertiary nature of the amine. docbrown.info

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | CH₃ and CH₂ groups |

| ~2820-2760 | C-H Stretch | N-CH₃ group |

| 1615, 1500 | C=C Stretch | Aromatic Ring |

| 1465 | C-H Bend | CH₂ and CH₃ groups |

| 1220-1020 | C-N Stretch | Aliphatic Amine |

| ~820 | C-H Bend (out-of-plane) | 1,2,4-trisubstituted benzene (B151609) |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to be characterized by vibrations of the substituted aromatic ring, the aliphatic amine moiety, and the various C-H bonds.

The key expected vibrational frequencies are associated with the stretching and bending of specific bonds. The C-N stretching vibration of the tertiary amine is a significant marker. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ range.

Below is a data table of predicted FT-IR vibrational frequencies for the key functional groups in this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | -CH₃ and -CH₂- |

| 2820-2780 | C-H Stretch | N-CH₃ |

| 1615-1600 & 1510-1480 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend (Asymmetric) | -CH₃ and -CH₂- |

| 1260-1020 | C-N Stretch | Tertiary Amine |

| 880-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic ring.

The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp peak, which is a characteristic feature in the Raman spectra of aromatic compounds. The aromatic C=C and C-H stretching vibrations are also readily observable. While C-N stretching can be weak in the infrared spectrum of tertiary amines, it can sometimes be more clearly identified in the Raman spectrum. The aliphatic C-H bonds of the methyl and methylene groups will also give rise to distinct signals.

The following table outlines the predicted Raman shifts for the primary functional groups of this compound.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3050 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | -CH₃ and -CH₂- |

| 1615-1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing (Trigonal) | Substituted Benzene |

| 1200-800 | C-C Stretch | Alkyl-Aryl |

| 1260-1020 | C-N Stretch | Tertiary Amine |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if suitable crystals can be obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of now, no publicly available crystal structure data exists for this compound. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a challenging process.

If suitable crystals were obtained, a crystallographic analysis would provide a wealth of structural information. This would include:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred orientation of the 2,4-dimethylbenzyl group relative to the N-methylamine moiety.

Stereochemistry: Unambiguous confirmation of the molecule's three-dimensional structure.

Intermolecular Interactions: The analysis would elucidate how individual molecules pack together in the crystal lattice. It would reveal any significant non-covalent interactions, such as van der Waals forces or potential weak C-H···π interactions, which govern the stability and physical properties of the solid.

Computational Chemistry and Theoretical Modeling of N 2,4 Dimethylbenzyl N Methylamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structureedu.krdresearchgate.netiau.ir

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic properties of molecules. iau.ir By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of N-(2,4-dimethylbenzyl)-N-methylamine. edu.krdresearchgate.net

Optimization of Ground State Geometries and Conformational Analysis

The first step in the computational analysis of this compound involves the optimization of its ground state geometry. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Car-Cbenzyl-N-Cmethyl) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 1.20 |

| Eclipsed | ~0° | 4.50 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmalayajournal.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character. youtube.comresearchgate.net Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, and also distributed across the electron-rich dimethyl-substituted benzene (B151609) ring. The LUMO is likely to be distributed over the antibonding orbitals of the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These values are hypothetical and serve to illustrate the concept. Precise energies are obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distributionresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgvaia.comwalisongo.ac.idnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the nitrogen atom, indicating its high electron density and suitability for electrophilic attack. vaia.comnih.gov Conversely, regions of positive electrostatic potential (usually colored blue) are anticipated around the hydrogen atoms of the methyl and benzyl (B1604629) groups, signifying their electron-deficient nature and susceptibility to nucleophilic attack. vaia.comnih.gov The substituted benzene ring will exhibit a complex potential distribution due to the interplay of the activating methyl groups and the benzylamine (B48309) moiety.

Table 3: Hypothetical Molecular Electrostatic Potential Values at Different Sites of this compound

| Molecular Site | Electrostatic Potential (au) | Predicted Reactivity |

| Nitrogen Atom | -0.05 | Electrophilic Attack |

| Benzyl Hydrogens | +0.02 | Nucleophilic Attack |

| Aromatic Ring Face | -0.01 | π-stacking Interactions |

Note: These are illustrative values. The actual MEP surface provides a continuous spectrum of potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding environment (e.g., a solvent), providing a trajectory of atomic positions and velocities.

By analyzing this trajectory, one can explore the conformational landscape of the molecule, observing transitions between different stable conformers and identifying the most populated states. Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding with solvent molecules or interactions with other solute molecules. This information is crucial for understanding the behavior of this compound in solution and in condensed phases.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)researchgate.net

Computational chemistry methods, particularly DFT, can be employed to predict various spectroscopic parameters of this compound. researchgate.netresearchgate.net For instance, theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. researchgate.net These predicted shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals in the NMR spectrum. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated computationally. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to assist in the identification of characteristic functional groups and to gain a deeper understanding of the molecule's vibrational dynamics.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Value | Experimental Value |

| ¹H NMR (N-CH₃) | 2.3 ppm | To be determined |

| ¹³C NMR (Benzyl C) | 138 ppm | To be determined |

| C-N Stretch Freq. | 1150 cm⁻¹ | To be determined |

Note: This table illustrates the application of computational prediction of spectroscopic data. Experimental validation is required.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products, including the structures of any intermediates and, crucially, the transition state.

The transition state is a high-energy, transient species that represents the bottleneck of the reaction. Determining its geometry and energy allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. For example, the mechanism of N-alkylation or N-acylation of this compound could be elucidated through computational studies, providing detailed insights into the bond-breaking and bond-forming processes.

Focused Analysis of this compound Reveals Research Gap in Computational Chemistry

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical modeling studies concerning the non-linear optical (NLO) properties of the compound this compound have been identified. This indicates a significant gap in the current body of research for this particular molecule.

While general information regarding the chemical identity of this compound is available, including its IUPAC name, 1-(2,4-dimethylphenyl)-N-methylmethanamine, and CAS registry number, 766502-85-6, detailed theoretical analyses of its electronic structure and potential for NLO applications appear to be unpublished or otherwise not publicly accessible. nih.govnih.govedu.krd

Computational chemistry and theoretical modeling are pivotal in predicting the NLO properties of novel materials. These studies often involve Density Functional Theory (DFT) calculations to determine molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and crucial NLO parameters like hyperpolarizability. The absence of such studies for this compound means that its potential in this area remains unexplored and unquantified.

For context, research on structurally related substituted benzylamine derivatives has demonstrated the utility of these computational approaches. For instance, studies on other organic molecules have shown how the introduction of donor and acceptor groups and the extension of π-conjugated systems can significantly influence NLO responses. scielo.org.mx However, without specific calculations for this compound, any discussion of its NLO properties would be purely speculative.

The lack of available data prevents the creation of the requested detailed article, including data tables on its computational and NLO properties. Further experimental and theoretical research is required to elucidate the electronic structure and NLO characteristics of this compound.

Derivatives and Analogues of N 2,4 Dimethylbenzyl N Methylamine: Synthesis and Functionalization

Synthesis of Substituted N-(2,4-Dimethylbenzyl)-N-methylamine Analogues

The synthesis of analogues of this compound can be achieved through established organic chemistry methodologies, primarily involving the formation of the crucial carbon-nitrogen bond. The two most common approaches are reductive amination and nucleophilic substitution.

Reductive Amination: A primary route for synthesizing N-benzylamine derivatives is the reductive amination protocol. This method typically involves the reaction of a substituted benzaldehyde (B42025) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound itself, this would involve reacting 2,4-dimethylbenzaldehyde (B100707) with methylamine (B109427). To create analogues, various substituted benzaldehydes can be employed to modify the aromatic ring, or different primary amines can be used to alter the N-substituent.

Nucleophilic Substitution: Alternatively, analogues can be synthesized via the N-alkylation of an amine with a suitable benzyl (B1604629) halide. For instance, reacting a substituted 2,4-dimethylbenzyl halide with methylamine or its derivatives would yield the target analogue. This method is particularly useful for introducing different groups on the nitrogen atom. Research on related structures has shown that N-methylamines can be further functionalized by reaction with aliphatic halides to produce more complex tertiary amines in good yields. clockss.org For example, 4-(dimethylamino)benzyl-N-methylamine has been successfully reacted with various aliphatic halides to generate a series of N-methyl aliphatic amines. clockss.org A similar strategy could be applied to this compound to synthesize a range of tertiary amine analogues.

A summary of potential synthetic strategies for analogues is presented below.

| Starting Material 1 | Starting Material 2 | Reaction Type | Analogue Type |

| Substituted 2,4-Dimethylbenzaldehyde | Methylamine | Reductive Amination | Aromatic Ring Substituted |

| 2,4-Dimethylbenzaldehyde | Substituted Primary Amine | Reductive Amination | N-Substituent Modified |

| Substituted 2,4-Dimethylbenzyl Halide | Methylamine | Nucleophilic Substitution | Aromatic Ring Substituted |

| 2,4-Dimethylbenzyl Halide | Substituted Primary Amine | Nucleophilic Substitution | N-Substituent Modified |

Chemical Modification of the Methylamine Functionality (e.g., N-demethylation)

The methylamine group is a key site for functionalization. Modifications can include N-acylation, further N-alkylation to form quaternary ammonium (B1175870) salts, or, more commonly, the removal of existing N-alkyl groups (N-dealkylation). N-demethylation is a particularly important transformation in the chemistry of alkaloids and other bioactive molecules. nih.gov

Several chemical and biological methods exist for the N-demethylation of tertiary and secondary amines.

Chemical N-Demethylation:

Von Braun Reaction: This classic method involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), which results in the formation of a cyanamide (B42294) intermediate. Subsequent hydrolysis of the cyanamide yields the secondary amine. nih.gov This method is widely used for the N-demethylation of natural products. nih.gov

Chloroformate Reagents: Reaction with chloroformates, such as phenyl chloroformate or 1-chloroethyl chloroformate (ACE-Cl), is another broadly applied technique. nih.gov The amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which can then be cleaved under specific conditions (e.g., hydrolysis or treatment with methanol) to afford the demethylated secondary amine.

Acid-Mediated Debenzylation: In related systems, N-debenzylation of N-methylamides and amines has been achieved selectively and efficiently using trifluoroacetic acid (TFA). clockss.org This procedure is effective for a variety of nitrogen-containing compounds and proceeds rapidly. clockss.org

Biocatalytic N-Demethylation: Microorganisms provide a mild and often selective alternative to chemical reagents. Whole cells of the fungus Aspergillus terreus have been shown to effectively N-demethylate tertiary aromatic amines like N,N-dimethylbenzenamine to their corresponding N-methyl derivatives. srce.hr These enzymatic reactions can achieve high conversion rates and proceed via oxidative pathways, potentially involving monooxygenases. srce.hr The enzymes responsible for this transformation have been found to be stable, even in cells stored for extended periods. srce.hr

A comparison of different N-demethylation methods is provided in the table below.

| Method | Reagent(s) | Mechanism/Intermediate | Key Features |

| Von Braun Reaction | Cyanogen bromide (BrCN), followed by hydrolysis | Cyanamide intermediate | Widely applicable, especially for alkaloids. nih.gov |

| Chloroformate Method | Phenyl chloroformate, 1-chloroethyl chloroformate (ACE-Cl) | Carbamate intermediate | Broadly used, requires subsequent cleavage step. nih.gov |

| Acid-Mediated Cleavage | Trifluoroacetic Acid (TFA) | Protonation and cleavage | Efficient for N-debenzylation of amides and amines. clockss.org |

| Biocatalysis | Aspergillus terreus (whole cells) | Enzymatic oxidation | Mild conditions, high selectivity. srce.hr |

Preparation of Chiral Derivatives and Enantioselective Transformations

Introducing chirality into the structure of this compound or its analogues opens pathways to stereoselective synthesis and the development of enantiopure compounds. This can be accomplished by several strategic approaches, as direct enantioselective transformations on the parent compound are not widely documented.

Synthesis from Chiral Precursors: The most straightforward method is to build the molecule using a chiral starting material. For example, instead of methylamine, a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine, could be reacted with 2,4-dimethylbenzaldehyde through reductive amination. This would result in a diastereomeric product that incorporates a chiral center.

Resolution of Racemates: If a racemic derivative is synthesized, it can be resolved into its constituent enantiomers. This is typically done by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enantioselective Transformations: Modern synthetic chemistry offers methods for the enantioselective synthesis of amines. An enantioselective reductive amination of 2,4-dimethylbenzaldehyde with methylamine could potentially be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand.

Furthermore, complex chiral structures can be built from amine precursors. For instance, a general method for preparing optically pure 2-substituted N-alkylaziridines involves the reduction of an α-aminoester to a diastereoisomeric mixture of aminoalcohols, which are then separated by chromatography. sctunisie.org Each separated diastereomer can then be cyclized to form an optically pure aziridine. sctunisie.org This highlights a pathway where a derivative of this compound could be elaborated into a more complex chiral scaffold.

Coordination Chemistry and Supramolecular Interactions of N 2,4 Dimethylbenzyl N Methylamine

N-Donor Ligand Properties in Metal Complexation

N-(2,4-dimethylbenzyl)-N-methylamine possesses a tertiary amine group, which contains a nitrogen atom with a lone pair of electrons, making it a potential N-donor ligand for metal complexation. The presence of both a benzyl (B1604629) group and a methyl group on the nitrogen atom introduces specific steric and electronic effects that can influence its coordination behavior. The 2,4-dimethyl substitution on the benzene (B151609) ring further adds to the steric bulk and modifies the electronic properties of the aromatic system.

The nitrogen atom in this compound is sp³ hybridized, leading to a trigonal pyramidal geometry around the nitrogen. organic-chemistry.org This geometry, combined with the steric hindrance from the dimethylbenzyl and methyl groups, can affect the accessibility of the nitrogen's lone pair for coordination to a metal center. numberanalytics.comdur.ac.uk

Synthesis and Characterization of Metal Complexes

For instance, platinum(IV) complexes with various benzylamine (B48309) derivatives have been synthesized and characterized. researchgate.net The synthesis of such complexes typically involves the direct reaction of a platinum salt with the respective benzylamine. Characterization of these potential complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine to the metal center, a shift in the C-N stretching frequency would be expected compared to the free ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the nitrogen atom upon coordination would be indicative of complex formation. researchgate.net

Mass Spectrometry: To determine the molecular weight and confirm the composition of the synthesized complexes.

A hypothetical synthesis of a metal complex with this compound could involve the reaction of a metal chloride (e.g., CuCl₂, CoCl₂, NiCl₂) with the ligand in a 1:2 metal-to-ligand ratio in an ethanolic solution, followed by reflux. ajgreenchem.com The resulting product would then be isolated and characterized using the methods described above.

Investigation of Coordination Modes and Stability Constants

The coordination mode of this compound would likely be as a monodentate ligand, coordinating to the metal center through the nitrogen atom of the tertiary amine. The steric bulk of the 2,4-dimethylbenzyl group might influence the coordination number and geometry of the resulting metal complex. numberanalytics.comdur.ac.uk For example, in complexes with a high ligand-to-metal ratio, the steric hindrance could lead to distorted geometries. numberanalytics.comlibretexts.orgchemguide.co.uk

The stability of the metal complexes would be influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the this compound ligand, and the solvent system. The presence of two methyl groups on the benzene ring increases the electron-donating ability of the ligand through an inductive effect, which could enhance the stability of the metal-ligand bond. Conversely, the significant steric hindrance might destabilize the complex. numberanalytics.comnih.gov

The determination of stability constants for such complexes would typically be carried out using techniques like potentiometric titration or spectrophotometric methods. However, for some sterically hindered and highly stable complexes, these methods may not be feasible. nih.gov

Exploration of Non-Covalent Interactions in Supramolecular Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. rsc.org this compound, with its aromatic ring and alkyl groups, has the potential to participate in various non-covalent interactions, leading to the formation of interesting supramolecular assemblies. researchgate.net

Hydrogen Bonding Networks

As a tertiary amine, this compound itself cannot act as a hydrogen bond donor. However, if protonated to form the corresponding ammonium (B1175870) salt, [N-(2,4-dimethylbenzyl)-N-methylammonium)]⁺, the N-H group could act as a hydrogen bond donor. nih.gov This could lead to the formation of hydrogen-bonded networks with suitable acceptor molecules, such as anions or solvent molecules with lone pairs. nih.govnii.ac.jp The formation of such networks is a common feature in the crystal structures of ammonium salts. nih.gov

CH···π and Other Weak Interactions

The aromatic ring of the 2,4-dimethylbenzyl group can participate in CH···π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron cloud of the benzene ring. nih.gov These interactions are recognized as significant forces in the stabilization of crystal structures and supramolecular assemblies. nih.govmdpi.com The methyl groups on the benzene ring and the N-methyl group provide additional C-H bonds that could engage in such interactions.

Potential as a Component in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of these materials, such as porosity and catalytic activity, are highly dependent on the nature of the metal and the organic linker. researchgate.netmdpi.com

While there are no reports of this compound being used as a primary building block in MOFs, its structural features suggest some potential, albeit limited, applications. As a monodentate ligand, it would likely act as a terminating or "capping" ligand in coordination polymers, rather than a bridging ligand that extends the network in multiple dimensions. researchgate.net

However, it could potentially be incorporated as a guest molecule within the pores of a pre-existing MOF, where its size, shape, and potential for non-covalent interactions would influence its binding and ordering within the framework. The aromatic and aliphatic groups could interact with the internal surfaces of the MOF through van der Waals forces and CH···π interactions. mdpi.commdpi.com

Environmental Fate and Degradation Studies of N 2,4 Dimethylbenzyl N Methylamine

Biodegradation Pathways in Aqueous and Soil Environments

The biodegradation of N-(2,4-dimethylbenzyl)-N-methylamine is anticipated to proceed through enzymatic actions on its distinct structural components: the N-methyl group, the benzyl-amine linkage, and the dimethyl-substituted aromatic ring.

Studies on analogous compounds, such as N,N-dimethylbenzylamine, have demonstrated significant biodegradation in anaerobic environments nih.gov. The degradation of the xylene moiety (present as the 2,4-dimethylbenzyl group) is well-documented. Bacteria like Klebsiella, Pseudomonas, and Rhodococcus are known to degrade xylene isomers nih.govresearchgate.netnih.gov. Typically, the biodegradation of xylene is initiated by the oxidation of a methyl group to a methylbenzyl alcohol, which is then further oxidized to a methylbenzoic acid, followed by the cleavage of the aromatic ring unesp.br. A similar oxidative attack on one of the methyl groups of the dimethylbenzyl moiety is a probable initial step in the biodegradation of this compound.

The N-methylamine group is also susceptible to microbial degradation, primarily through demethylation processes researchgate.net. The biological degradation of benzylamine (B48309) itself is known to be facilitated by the enzyme monoamine oxidase B, which results in the formation of benzaldehyde (B42025) wikipedia.org.

Identification of Microbial Degradation Products

Although no studies have directly identified the microbial degradation products of this compound, predictions can be made based on the metabolic pathways of related substances.

A likely initial degradation step is N-demethylation, which would yield N-(2,4-dimethylbenzyl)amine and formaldehyde. Subsequent deamination could lead to the formation of 2,4-dimethylbenzaldehyde (B100707) and ammonia. This aldehyde could then undergo oxidation to form 2,4-dimethylbenzoic acid. This is supported by findings that N,N-dimethylbenzylamine degrades to N-methylbenzylamine and benzoic acid researchgate.net.

Another potential pathway involves the oxidation of the methyl groups on the benzene (B151609) ring, similar to xylene metabolism, which proceeds through toluic acids and catechols before the ring is cleaved scispace.com. This could lead to hydroxylated and carboxylated intermediates of the parent compound. Chemical oxidation of N,N-dimethylbenzylamine, which can serve as an analogue for enzymatic processes, results in benzaldehyde and N-methylbenzylamine, suggesting that cleavage at the benzyl-nitrogen and methyl-nitrogen bonds are plausible routes rsc.org.

Table 1: Predicted Microbial Degradation Products of this compound

| Precursor | Predicted Degradation Product |

|---|---|

| This compound | N-(2,4-dimethylbenzyl)amine |

| This compound | Formaldehyde |

| N-(2,4-dimethylbenzyl)amine | 2,4-dimethylbenzaldehyde |

| 2,4-dimethylbenzaldehyde | 2,4-dimethylbenzoic acid |

| This compound | (4-(aminomethyl)-3-methylphenyl)methanol |

| This compound | 4-(aminomethyl)-3-methylbenzoic acid |

Influence of Microbial Communities on Degradation Efficacy

The efficiency of biodegradation is intrinsically linked to the microbial communities present in the environment. For the breakdown of the xylene portion of the molecule, bacteria from the genera Pseudomonas, Acidovorax, and Rhodococcus have been identified as key players in aerobic environments nih.gov. Notably, Rhodococcus appears to be particularly important for the degradation of o-xylene (B151617) nih.gov. Other bacteria such as Klebsiella and Bacillus subtilis have also been shown to degrade xylene nih.govscispace.com.

The degradation of the aromatic amine structure relies on microorganisms that possess specific enzymes like dioxygenases and monooxygenases nih.govresearchgate.net. For example, Pseudomonas putida and Acinetobacter sp. can degrade aniline (B41778) to catechol nih.gov. In anaerobic conditions, sulfate-reducing bacteria such as Desulfobacterium anilini are capable of aniline degradation nih.gov. Therefore, a diverse microbial consortium with capabilities for degrading both aromatic hydrocarbons and amines would be necessary for the effective and complete mineralization of this compound. The efficacy of these communities is also subject to environmental conditions like pH, temperature, and the availability of oxygen and other nutrients avestia.com.

Photolytic and Hydrolytic Degradation Mechanisms

Abiotic factors, including sunlight and water, also contribute to the environmental fate of this compound.

Photolytic Degradation: Aromatic amines are known to undergo photochemical reactions, which can involve the cleavage of nitrogen-hydrogen and carbon-nitrogen bonds researchgate.net. For this compound, exposure to solar UV radiation could lead to the cleavage of the benzyl-nitrogen or the methyl-nitrogen bond. Research on the photocatalytic degradation of other aromatic amines, such as nitroanilines, has demonstrated their susceptibility to breakdown in the presence of a photocatalyst like TiO2 and UV light, with degradation often being more efficient in alkaline conditions edi-info.irscispace.comresearchgate.net. The photo-oxidation of simple amines can yield imines and amides nilu.com. Furthermore, the photocatalytic oxidation of benzylamines has been reported to produce the corresponding aldehydes researchgate.net, suggesting that 2,4-dimethylbenzaldehyde is a probable photolytic degradation product of this compound.

Hydrolytic Degradation: The carbon-nitrogen bond in amines is generally stable against hydrolysis under typical environmental pH ranges. While specific hydrolysis data for this compound is not available, related compounds like hydrobenzamides can undergo hydrolysis back to their constituent aromatic aldehydes ias.ac.in. However, given the stable nature of the amine bonds in the target molecule, direct hydrolysis is expected to be a slow and minor degradation pathway in the environment.

Transformation Products and Their Chemical Characterization

The transformation of this compound through both biotic and abiotic processes is expected to yield a variety of products. Based on studies of similar compounds, several key transformation products can be predicted.

Drawing parallels with the oxidative degradation of N,N-dimethylbenzylamine, which yields benzaldehyde and N-methylbenzylamine, the analogous products for this compound would be 2,4-dimethylbenzaldehyde and N-methylamine (from benzyl-nitrogen cleavage), and N-(2,4-dimethylbenzyl)amine and formaldehyde (from methyl-nitrogen cleavage) rsc.org.

These initial products would likely undergo further transformation. For instance, 2,4-dimethylbenzaldehyde could be oxidized to 2,4-dimethylbenzoic acid . Photodegradation is also likely to produce 2,4-dimethylbenzaldehyde researchgate.net.

Biological oxidation of the methyl groups on the aromatic ring, similar to xylene metabolism, could lead to the formation of hydroxylated and carboxylated derivatives such as (4-(N-methylaminomethyl)-3-methylphenyl)methanol and 4-(N-methylaminomethyl)-3-methylbenzoic acid nih.govscispace.com.

The definitive identification and characterization of these transformation products would require analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Table 2: Potential Transformation Products of this compound

| Transformation Pathway | Initial Product(s) | Further Transformation Product(s) |

|---|---|---|

| N-Demethylation (Biotic/Abiotic) | N-(2,4-dimethylbenzyl)amine, Formaldehyde | 2,4-Dimethylbenzaldehyde |

| Benzyl-Nitrogen Cleavage (Abiotic/Biotic) | 2,4-Dimethylbenzaldehyde, N-methylamine | 2,4-Dimethylbenzoic acid |

| Ring Methyl Group Oxidation (Biotic) | (4-(N-methylaminomethyl)-3-methylphenyl)methanol | 4-(N-methylaminomethyl)-3-methylbenzoic acid |

Advanced Analytical Methodologies for N 2,4 Dimethylbenzyl N Methylamine in Complex Matrices

Chromatographic Separation and Detection Methods

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the definitive identification and measurement of N-(2,4-dimethylbenzyl)-N-methylamine. The selection between gas and liquid chromatography is primarily dependent on the compound's volatility and thermal stability.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer.

Research Findings: While specific studies on this compound are not widely available in published literature, the analysis of structurally similar benzylamines is well-documented. For instance, the analysis of N,N-disubstituted ethanolamines, which also possess a tertiary amine group, can be challenging due to their polarity. nih.gov Derivatization is a common strategy to improve the chromatographic behavior of such amines, enhancing volatility and reducing peak tailing. researchgate.net However, direct analysis is also feasible. For N,N-dimethylbenzylamine, GC-MS methods have been established. analytice.comanalytice.com

A typical GC-MS method for a substituted benzylamine (B48309) would involve a non-polar or mid-polarity capillary column. The mass spectrometer would be operated in electron ionization (EI) mode, which would likely lead to characteristic fragmentation patterns for this compound, including a prominent fragment from the cleavage of the benzylic C-N bond.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 6890 or similar |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

For samples that are non-volatile or for compounds that may degrade at the high temperatures used in GC, HPLC-MS is the method of choice. This technique separates compounds in a liquid phase based on their affinity for a stationary phase, followed by detection by a mass spectrometer.

Research Findings: The analysis of various amines and their isomers by HPLC-MS is a well-established field. nih.govmdpi.com For compounds like N,N-dimethylbenzylamine, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.com A commercial supplier of this compound indicates that LC-MS is a suitable method for its analysis. synhet.com

Detection is typically achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules like amines, generating a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity, particularly in complex matrices.

Table 2: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | Waters Acquity UPLC or similar |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 400 °C |